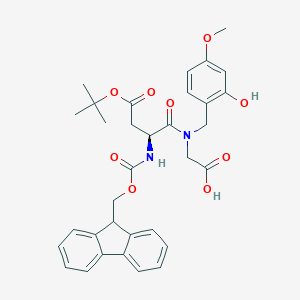

Fmoc-L-Asp(OtBu)-HmbGly-OH

Description

Historical Context and Evolution of Protected Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)

The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the way peptides were made, allowing for their assembly on an insoluble polymer support and simplifying the purification process. peptide.com Early SPPS primarily utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.com A significant evolution came in the 1970s with the introduction of the base-labile Fmoc protecting group by Carpino and Han. peptide.com This led to the development of the orthogonal Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (like piperidine), while the side-chain protecting groups (often tBu-based) and the resin linker are cleaved by acid (like trifluoroacetic acid, TFA) at the end of the synthesis. bachem.comaurigeneservices.com

This strategy offered milder deprotection conditions, which was advantageous for the synthesis of sensitive or modified peptides. nih.gov However, the repeated base treatments required for Fmoc removal were found to cause a significant side reaction, particularly in sequences containing aspartic acid. nih.goviris-biotech.de This "aspartimide problem," along with challenges in synthesizing "difficult sequences" prone to aggregation, spurred the development of more sophisticated building blocks. nih.govpeptide.com The introduction of backbone-protecting groups like Hmb and the use of pre-formed dipeptide units represent a key advancement in this ongoing evolution, aiming to enhance synthetic fidelity and yield. nih.govpeptide.comresearchgate.net

Strategic Position of Fmoc-L-Asp(OtBu)-HmbGly-OH as a Specialized Dipeptide Building Block

This compound is not a standard amino acid derivative but a specialized dipeptide designed for strategic incorporation into a growing peptide chain. chemimpex.comavantorsciences.com Its primary role is to overcome the challenges associated with the Asp-Gly sequence motif. avantorsciences.comglpbio.com By introducing this pre-formed dipeptide, the problematic Asp-Gly linkage is already formed and protected, thus preventing common side reactions during subsequent synthesis steps. avantorsciences.comresearchgate.net

The Hmb group on the glycine (B1666218) backbone serves a dual purpose. Firstly, it sterically hinders the nitrogen atom of the glycine amide bond from attacking the side-chain carbonyl of the preceding aspartate residue, which is the mechanism of aspartimide formation. researchgate.netnih.gov Secondly, the Hmb group disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation of the peptide on the solid support. nih.govpeptide.com This makes it particularly valuable for synthesizing hydrophobic or aggregation-prone peptides. peptide.com The use of such dipeptide building blocks has become a key strategy for improving the yield and purity of complex peptides. chempep.comrsc.org

Significance of Aspartate and Glycine Moieties in Peptide Design Challenges

The pairing of aspartic acid (Asp) and glycine (Gly) in a peptide sequence is notoriously problematic in Fmoc-based SPPS. iris-biotech.depeptide.com The lack of a side chain on glycine makes the backbone amide nitrogen more accessible and nucleophilic. During the piperidine-mediated Fmoc deprotection steps, this nitrogen can attack the β-carboxyl group of the preceding aspartate residue (protected as an OtBu ester), forming a cyclic aspartimide intermediate. iris-biotech.desigmaaldrich.com This intermediate can then undergo base- or water-catalyzed ring-opening to yield not only the desired α-aspartyl peptide but also undesired β-aspartyl and D-aspartyl by-products, which are often difficult or impossible to separate from the target peptide due to similar mass and chromatographic properties. iris-biotech.desigmaaldrich.combiotage.com This side reaction significantly reduces the yield and purity of the final product. iris-biotech.de

Furthermore, sequences rich in glycine or other conformationally flexible residues can contribute to peptide aggregation, making subsequent coupling reactions inefficient. nih.gov The combination of the high risk of aspartimide formation and potential for aggregation makes the Asp-Gly motif a significant challenge in peptide design and synthesis. rsc.org The development of this compound directly addresses this "difficult sequence" problem, providing a robust solution to ensure the integrity of the peptide backbone at this critical junction. avantorsciences.comnih.gov

Chemical Compound Data

| Property | Value | Source(s) |

| Chemical Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | chemicalbook.com |

| Synonyms | This compound, Fmoc-Asp(OtBu)-N-(2-hydroxy-4-methoxy-bzl)-Gly-OH | chemimpex.comchemicalbook.com |

| CAS Number | 502640-94-0 | chemimpex.comchemicalbook.com |

| Molecular Formula | C33H36N2O9 | chemimpex.comchemicalbook.com |

| Molecular Weight | 604.66 g/mol | chemimpex.comchemicalbook.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 96% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHXXOYIQLAEM-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373308 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502640-94-0 | |

| Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Mechanistic Considerations for Side Reaction Mitigation in Fmoc Spps

Comprehensive Analysis of Aspartimide Formation in Asp-Gly Sequences

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is particularly prevalent during the repeated piperidine (B6355638) treatments required for Fmoc group removal in SPPS. iris-biotech.deacs.orgnih.gov The Asp-Gly sequence is notoriously prone to this side reaction due to the minimal steric hindrance afforded by the glycine (B1666218) residue, which allows the peptide backbone to adopt a conformation favorable for cyclization. nih.govrsc.org

The mechanism of aspartimide formation begins with the deprotonation of the amide nitrogen of the amino acid following the aspartyl residue (in this case, Gly) by a base, typically piperidine. rsc.org This deprotonation increases the nucleophilicity of the amide nitrogen, which then attacks the carbonyl carbon of the adjacent Asp side-chain ester (e.g., a tert-butyl (OtBu) ester). This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the side-chain protecting group. iris-biotech.dediva-portal.org

Once formed, the aspartimide intermediate is susceptible to several subsequent reactions:

Epimerization: The α-carbon of the aspartyl residue is prone to racemization under basic conditions, leading to a mixture of D- and L-isomers. iris-biotech.desigmaaldrich.com

Nucleophilic Ring Opening: The succinimide ring can be opened by nucleophiles present in the reaction mixture. nih.govwiley.com

Hydrolysis: Attack by residual water leads to the formation of both α- and β-aspartyl peptides. The β-aspartyl isomer, where the peptide bond is formed with the side-chain carboxyl group, is often the major product. nih.gov

Aminolysis: Attack by the amine base used for deprotection (e.g., piperidine) results in the formation of α- and β-piperidide adducts. iris-biotech.deacs.org

These pathways can ultimately generate up to nine different by-products, some of which are isomers of the target peptide with identical mass and similar chromatographic properties, making them exceedingly difficult to separate during purification. nih.govsigmaaldrich.com

The propensity for aspartimide formation is highly dependent on the amino acid residue (Xaa) immediately C-terminal to the aspartic acid. nih.goviris-biotech.de The lack of a side chain on glycine makes the Asp-Gly sequence the most susceptible to this side reaction. nih.govrsc.orgdiva-portal.org Other sequences that are also known to be problematic, albeit generally to a lesser extent, include those where Xaa is asparagine (Asn), aspartic acid (Asp), arginine (Arg), serine (Ser), and cysteine (Cys). nih.goviris-biotech.deresearchgate.net The steric bulk of the side chain of the Xaa residue plays a crucial role; residues with larger, more sterically hindering side chains reduce the likelihood of the backbone adopting the required conformation for the cyclization to occur. diva-portal.org

| Asp-Xaa Sequence | Propensity for Aspartimide Formation | Reason |

|---|---|---|

| Asp-Gly | Very High | Minimal steric hindrance from Gly side chain (H). nih.govrsc.org |

| Asp-Asn | High | Relatively small side chain. nih.govresearchgate.net |

| Asp-Ser | High | Relatively small side chain. diva-portal.org |

| Asp-Ala | Moderate | Slightly more steric bulk than Gly (methyl group). peptide.com |

| Asp-Arg | Moderate | Despite the bulky side chain, this sequence is known to be prone to the side reaction. nih.govresearchgate.net |

| Asp-Asp | Moderate | Susceptible sequence. nih.govresearchgate.net |

| Asp-Cys | Moderate | Susceptible sequence. nih.gov |

The choice of base and solvent for Fmoc deprotection significantly impacts the rate of aspartimide formation.

Amine Bases: Piperidine is the standard base for Fmoc removal due to its high basicity (pKa ≈ 11.2), which ensures rapid and complete deprotection. iris-biotech.dersc.org However, its strong basicity also accelerates the initial proton abstraction from the backbone amide, which initiates aspartimide formation. scholaris.ca Furthermore, as a potent nucleophile, piperidine readily attacks the formed aspartimide intermediate, leading to irreversible piperidide by-products. acs.orgrsc.org Using weaker bases, such as piperazine (B1678402) or morpholine (B109124) (pKa ≈ 8.4), can reduce the rate of aspartimide formation, but may lead to incomplete Fmoc removal. iris-biotech.dersc.org An alternative strategy is to add an acidic modifier, like a small percentage of formic acid or 1-hydroxybenzotriazole (B26582) (HOBt), to the piperidine solution. researchgate.netpeptide.com This approach tempers the basicity of the solution, thereby suppressing the initial cyclization step without compromising deprotection efficiency significantly. rsc.orgresearchgate.net

Solvent Systems: Dimethylformamide (DMF) is the most common solvent in SPPS. Its polar, aprotic nature effectively solvates the growing peptide chain and reagents. However, the solvent can influence the kinetics of side reactions. Studies have shown that using less polar solvent mixtures can sometimes alter reaction rates. acs.org For instance, the nucleophilicity of the deprotection base and its tendency to promote side reactions can vary in different solvent environments. acs.org The choice of solvent must balance the need for efficient solvation and coupling with the imperative to minimize side reactions like aspartimide formation.

| Deprotection Reagent | Effect on Aspartimide Formation | Reference |

|---|---|---|

| 20% Piperidine in DMF | High (Standard Condition) | rsc.org |

| 50% Morpholine / 0.1 M Formic Acid | Reduced | researchgate.net |

| 30% Piperidine / 0.1 M Formic Acid | Reduced | researchgate.net |

| 5% Piperazine + 1% DBU + 1% Formic Acid | Minimized | rsc.org |

| Pyrrolidine in DMF | Increased (promotes pyrrolidide formation) | acs.org |

Synthetic Methodologies and Chemical Design Principles of Fmoc L Asp Otbu Hmbgly Oh

Rationale and Implementation of Protective Group Orthogonality

Orthogonal protection strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The architecture of Fmoc-L-Asp(OtBu)-HmbGly-OH is a prime example of this principle in action, featuring three distinct protecting groups—Fmoc, OtBu, and Hmb—each with a specific role and a unique deprotection condition.

Selection of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group for Nα-Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino group of the aspartic acid residue. chemimpex.com Its selection is fundamental to the widely used Fmoc/tBu strategy in SPPS. The key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govsemanticscholar.org This allows for its removal without affecting the acid-labile side-chain protecting groups or the final cleavage of the peptide from the resin. nih.govsemanticscholar.org

The use of Fmoc provides a milder alternative to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) group in older Boc/Bzl strategies. semanticscholar.org This is particularly beneficial for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation. semanticscholar.org Furthermore, the urethane (B1682113) structure of the Fmoc group helps to suppress racemization during the activation and coupling steps of peptide synthesis. nih.govsemanticscholar.org

Justification for the tert-Butyl (OtBu) Ester in Aspartate Side-Chain Protection

The β-carboxyl group of the aspartic acid residue is protected by a tert-butyl (OtBu) ester. This choice is integral to the orthogonal protection scheme. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide synthesis, which also cleaves the peptide from the solid support. peptide.compeptide.com

A primary concern during the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product. nih.govpeptide.com This occurs through the cyclization of the aspartyl residue, which is catalyzed by the basic conditions of Fmoc deprotection. Aspartimide formation can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized forms, which are often difficult to separate from the target peptide. nih.govsigmaaldrich.com While the bulky OtBu group offers some steric hindrance that can help minimize this side reaction, it does not completely prevent it, especially in sequences prone to aspartimide formation like Asp-Gly. avantorsciences.comsemanticscholar.orgresearchgate.net

Recent research has explored even bulkier tert-butyl based protecting groups like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) to further suppress aspartimide formation. researchgate.netnih.gov Comparative studies have shown these newer derivatives to be highly effective in minimizing by-products. nih.gov

| Protecting Group | Effectiveness in Preventing Aspartimide Formation |

| OtBu | Standard protection, but can be susceptible in sensitive sequences. peptide.comresearchgate.net |

| OMpe | Offers improved protection over OtBu. wiley.com |

| OEpe, OPhp, OBno | Extremely effective in minimizing aspartimide by-products. nih.gov |

Synthesis and Characterization of the HmbGly Dipeptide Unit

The 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the backbone amide nitrogen of the glycine (B1666218) residue is a key feature of this dipeptide. avantorsciences.comslideshare.net The Hmb group serves a dual purpose: it prevents inter-chain aggregation and completely suppresses aspartimide formation at the Asp-Gly linkage. avantorsciences.comwiley.comluxembourg-bio.com Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection reactions, resulting in low yields and purity. wiley.com The Hmb group disrupts the hydrogen bonding networks that cause aggregation. wiley.com

The synthesis of the HmbGly unit can be achieved by the reductive amination of 2-hydroxy-4-methoxybenzaldehyde (B30951) with a glycine ester, followed by the introduction of the Fmoc group on the aspartic acid and subsequent coupling to the Hmb-modified glycine. wiley.comresearchgate.net The resulting dipeptide, this compound, is a stable, crystalline solid.

Characterization of the HmbGly dipeptide and peptides incorporating it is typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identity. The Hmb group is stable to the conditions of Fmoc-SPPS and is removed during the final TFA cleavage step. slideshare.netwiley.com

Optimized Coupling Protocols in Solid-Phase Peptide Synthesis Utilizing this compound

The incorporation of the bulky this compound dipeptide into a growing peptide chain requires optimized coupling protocols to ensure high efficiency. The steric hindrance posed by the Hmb group can make the acylation of the secondary amine challenging. nih.gov

Evaluation of Coupling Reagent Systems for Efficient Dipeptide Incorporation

Standard coupling reagents used in SPPS can be employed for the incorporation of this dipeptide, but their efficiency may vary. Common coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), and uronium/aminium-based reagents like HBTU, HATU, and TBTU. google.com

For sterically hindered couplings, more potent activating reagents are often preferred. For instance, TATU has been reported to be an efficient coupling reagent for incorporating the Fmoc-Asp(OtBu)-HmbGly-OH dipeptide. wiley.com The choice of solvent and the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are also critical parameters that need to be optimized. google.com

| Coupling Reagent | Application Notes |

| DIC/HOBt or DIC/Oxyma | Standard reagents, may require longer coupling times for hindered residues. google.com |

| HBTU, HATU, TBTU | Commonly used aminium/uronium reagents, generally efficient. google.com |

| TATU | Reported to be particularly effective for coupling the Hmb-protected dipeptide. wiley.com |

Kinetic Studies of Acylation Efficiency with Sterically Hindered Hmb-Protected Residues

The acylation of the secondary amine in Hmb-protected residues is a critical step that can be slow and incomplete. nih.gov A significant advantage of the Hmb group is the "acyl transfer" mechanism. The incoming activated amino acid first acylates the more accessible hydroxyl group of the Hmb moiety, forming a phenolic ester intermediate. This is followed by an intramolecular O-to-N acyl transfer to form the desired peptide bond at the secondary amine. wiley.comresearchgate.net This intramolecular process is generally more efficient than direct intermolecular acylation of the hindered secondary amine.

Kinetic studies have shown that the rate of this O-to-N acyl transfer can be influenced by the nature of the activated species and the reaction conditions. The use of elevated temperatures can sometimes be employed to accelerate slow coupling reactions, though this must be balanced against the risk of side reactions like racemization. rsc.org The efficiency of the acyl transfer is also dependent on the steric bulk of both the incoming amino acid and the Hmb-protected residue. rsc.org

The development of backbone protecting groups like Hmb, and the corresponding dipeptide building blocks, represents a significant advancement in overcoming some of the most persistent challenges in peptide synthesis, namely aggregation and aspartimide formation. nih.govwiley.com

Integration into Automated Peptide Synthesizer Platforms for High-Purity Product Generation

The dipeptide this compound is a specialized building block designed for seamless integration into automated solid-phase peptide synthesis (SPPS) protocols, particularly those utilizing Fmoc/tBu chemistry. chemimpex.comgoogle.com Its primary function is to mitigate two major challenges encountered during the synthesis of complex or "difficult" peptide sequences: peptide aggregation and aspartimide formation. peptide.comsigmaaldrich.comavantorsciences.com

Furthermore, the Hmb group offers a crucial advantage in sequences containing the Asp-Gly motif, which is notoriously prone to aspartimide formation under the basic conditions of Fmoc removal (e.g., piperidine treatment). peptide.comnih.govresearchgate.net The aspartimide intermediate can lead to a mixture of unwanted by-products, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide. peptide.combiotage.com By sterically blocking the amide nitrogen of the preceding residue (in this case, Glycine), this compound effectively suppresses this side reaction, ensuring the integrity of the peptide backbone. avantorsciences.comresearchgate.net

The dipeptide is compatible with standard coupling reagents used in automated synthesizers, such as HCTU, HATU, and PyBOP. chemimpex.commesalabs.com Its use allows for the generation of high-purity peptide products directly from the synthesizer, minimizing the need for extensive and often challenging purification steps. chemimpex.com

Selective Deprotection and Post-Synthetic Manipulations

Conditions for Selective O-Acyl Hmb Removal (e.g., Hydrazine (B178648) Hydrate (B1144303) in DMF)

In some advanced synthetic strategies, the hydroxyl group of the Hmb moiety can be acylated (e.g., acetylated) to increase its stability to acid. sigmaaldrich.com This allows for the cleavage of the peptide from the resin while the Ac-Hmb group remains on the backbone, a technique that can significantly improve the solubility and chromatographic behavior of otherwise intractable peptides during purification. sigmaaldrich.com

Once the purified, backbone-protected peptide is obtained, the acyl group must be selectively removed before the final removal of the Hmb group itself. A common method for this de-O-acylation is treatment with hydrazine hydrate in a suitable solvent like dimethylformamide (DMF). rsc.org Research has shown that this transformation can be achieved efficiently without compromising other protecting groups or sensitive residues, such as phosphoserine. rsc.org The conditions must be carefully controlled to ensure complete removal of the acyl group while preventing unwanted side reactions.

Table 1: Representative Conditions for Selective O-Acyl Hmb Removal

| Reagent | Concentration/Equivalents | Solvent | Time | Application Notes | Citation |

| Hydrazine hydrate | 10 molar equivalents | DMF | 2 hours | Successful de-O-acetylation of an Ac-Hmb protected phosphopeptide with >98% purity. | rsc.org |

| Hydrazine hydrate | 4% (v/v) | DMF | Not specified | Used for ivDde group removal, demonstrating compatibility with peptide chemistry. | dokumen.pub |

| Piperidine | 20% (v/v) | DMF | Not specified | An alternative method for deacetylation prior to final TFA cleavage. | sigmaaldrich.com |

Global Deprotection Strategies for the this compound Containing Peptides

Global deprotection is the final step in SPPS, where all remaining protecting groups are removed to yield the final, unprotected peptide. For peptides synthesized using the this compound building block, this involves the simultaneous cleavage of the tert-butyl (OtBu) ester on the aspartic acid side chain and the acid-labile Hmb group from the peptide backbone. peptide.comsigmaaldrich.com

This process is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). google.comlsu.edu The Hmb and OtBu groups are designed to be efficiently cleaved under these standard acidic conditions. peptide.comsigmaaldrich.com

The cleavage cocktail usually contains a mixture of scavengers to capture and neutralize the reactive carbocations (e.g., the tert-butyl cation) generated during the deprotection process. peptide.com These scavengers prevent the modification of sensitive amino acid residues, such as tryptophan or methionine. For peptides containing Hmb groups, the addition of triisopropylsilane (B1312306) (TIS) to the cleavage mixture is often recommended to effectively scavenge by-products from the Hmb cleavage. sigmaaldrich.com

Table 2: Typical Global Deprotection Cocktail for Hmb-Containing Peptides

| Reagent | Component | Typical Ratio (%) | Purpose | Citation |

| TFA/TIS/H₂O | Trifluoroacetic Acid (TFA) | 94-95 | Cleavage agent for resin linkage and protecting groups (OtBu, Hmb, Pbf, Boc, Trt). | google.comsigmaaldrich.comdokumen.pub |

| Triisopropylsilane (TIS) | 1-2.5 | Scavenger for carbocations and Hmb cleavage products. | sigmaaldrich.comdokumen.pub | |

| Water (H₂O) | 2.5-5 | Scavenger, aids in preventing side reactions. | dokumen.publsu.edu |

Methodologies for Maintaining Stereochemical Integrity During Deprotection and Cleavage

A primary motivation for using this compound is to preserve the stereochemical integrity at the aspartic acid residue. peptide.comresearchgate.net The major pathway for racemization at Asp residues in Fmoc-SPPS is through the formation of a planar aspartimide intermediate, which can open to yield both D- and L-isomers. peptide.comnih.gov

The Hmb backbone protection on the adjacent glycine residue physically prevents the cyclization required to form the aspartimide intermediate. peptide.comavantorsciences.com By blocking this pathway, the L-configuration of the aspartic acid is maintained throughout the synthesis, even during repeated exposure to basic deprotection conditions.

During the final acidolytic cleavage, the risk of racemization for most amino acids is generally low. lsu.edu The use of urethane-based Nα-protecting groups like Fmoc during the coupling steps is a fundamental principle for suppressing racemization during chain assembly. nih.govsemanticscholar.orgnih.gov For the final global deprotection, the key to maintaining stereochemical integrity is the use of optimized cleavage cocktails with appropriate scavengers and controlled reaction times and temperatures. The prevention of the aspartimide pathway by the Hmb group is the most critical factor for ensuring the chiral purity of the final peptide containing an Asp-Gly sequence. peptide.comresearchgate.net

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | (S)-N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoyl)-N-(2-hydroxy-4-methoxybenzyl)glycine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| OtBu | tert-butyl ester |

| Hmb | 2-hydroxy-4-methoxybenzyl |

| Gly | Glycine |

| Asp | Aspartic Acid |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| HCTU | O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| Boc | tert-butyloxycarbonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| Trt | Trityl (triphenylmethyl) |

Applications and Contributions to Advanced Chemical Biology and Materials Science

Precision Synthesis of Difficult Peptide Sequences and Long Peptides

The synthesis of long peptides or those containing "difficult" sequences is often hampered by side reactions and aggregation of the growing peptide chain. luxembourg-bio.com Fmoc-L-Asp(OtBu)-HmbGly-OH provides a robust solution to one of the most common and problematic side reactions, empowering the precise assembly of these challenging molecules. avantorsciences.combachem.com

A significant hurdle in Fmoc-based SPPS is the formation of aspartimide. nih.govwiley.com This intramolecular side reaction occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue, particularly when exposed to the basic conditions used for Fmoc group removal (e.g., piperidine). nih.govwiley.com The resulting five-membered ring is highly susceptible to racemization and can be opened by a nucleophile, such as piperidine (B6355638) or water, to yield not only the desired α-aspartyl peptide but also a significant amount of the undesired β-aspartyl isomer. wiley.compeptide.com This issue is most pronounced in sequences where aspartic acid is followed by a small, unhindered amino acid like glycine (B1666218) (Gly), making the Asp-Gly motif notoriously difficult to synthesize. peptide.comresearchgate.netresearchgate.net

The use of this compound directly and effectively suppresses this side reaction. avantorsciences.comresearchgate.netwiley.com The compound is a dipeptide building block where the glycine nitrogen is protected with a 2-hydroxy-4-methoxybenzyl (Hmb) group. peptide.com This bulky, temporary protecting group on the backbone amide nitrogen prevents the cyclization required for aspartimide formation. peptide.comwiley.com By incorporating the Asp-Gly unit in a single coupling step using this pre-formed dipeptide, the problematic amide bond is shielded throughout the subsequent synthesis steps. The Hmb group is stable during the synthesis but is cleaved under the final, strongly acidic conditions (e.g., trifluoroacetic acid, TFA) used to deprotect the side chains and release the peptide from the resin, regenerating the native peptide backbone. luxembourg-bio.compeptide.comsigmaaldrich.com This strategy has been shown to completely suppress aspartimide formation. avantorsciences.comwiley.com

Research comparing different synthetic strategies for an Asp(OtBu)-Gly-containing test peptide (fragment 1-6 of scorpion toxin II) demonstrated a dramatic reduction in impurities when using backbone protection. While standard synthesis resulted in impurity levels as high as 44%, the use of protective strategies significantly improves the purity of the crude product. nih.govsemanticscholar.org

| Synthetic Condition/Strategy | Aspartimide-Related Impurities (%) | Reference |

|---|---|---|

| Standard Fmoc-SPPS (20% piperidine/DMF) | 44% | nih.govsemanticscholar.org |

| 20% piperidine/DMF with 1 M Oxyma Pure | 15% | nih.govwiley.comsemanticscholar.org |

| Backbone Protection (e.g., Hmb/Dmb) | Completely Suppressed / Not Detected | avantorsciences.comwiley.comwiley.com |

A deleterious consequence of aspartimide formation is the loss of stereochemical integrity at the α-carbon of the aspartic acid residue. wiley.com The planar succinimide (B58015) ring of the aspartimide intermediate is achiral, and its subsequent hydrolysis or aminolysis leads to a mixture of both L- and D-aspartyl peptides. nih.govwiley.com This racemization introduces significant heterogeneity into the final product, which is often difficult to purify and compromises the biological activity of the synthetic peptide.

By preventing the formation of the aspartimide intermediate altogether, this compound ensures that the original L-configuration of the aspartic acid residue is preserved. biotage.com This allows for the unambiguous synthesis of peptides with a defined stereochemistry at the Asp position, which is critical for their three-dimensional structure and biological function. The ability to precisely control this configuration is paramount for structure-activity relationship studies and the development of stereochemically pure peptide therapeutics.

Overcoming Synthetic Challenges in Asp-Gly and Other Aspartimide-Prone Motifs

Rational Design and Synthesis of Bioactive Peptide Scaffolds

The purity and structural integrity of a synthetic peptide are prerequisites for its use as a therapeutic agent or a research tool. The application of this compound has been crucial in the successful synthesis of numerous bioactive peptides where the presence and correct configuration of aspartic acid are non-negotiable for activity. chemimpex.com

Many biologically active peptides, including hormones, neurotransmitters, and enzyme inhibitors, rely on specific aspartic acid residues for their function. These residues often participate in key interactions, such as salt bridges or hydrogen bonds, within the active site of a receptor or enzyme. Therefore, the incorrect incorporation of Asp as a β-linked isomer or the D-enantiomer can drastically reduce or eliminate the peptide's ability to bind to its target.

This compound serves as a vital building block in the synthesis of peptide-based drugs for various diseases, including cancer and neurodegenerative disorders. chemimpex.com Its use enables the reliable production of complex peptide sequences with high purity and yield, ensuring that the final molecule possesses the precise architecture required to interact with specific biological pathways. chemimpex.com This reliability is a cornerstone of rational drug design, where the goal is to create highly potent and selective therapeutics.

The efficacy and specificity of a peptide therapeutic are directly linked to its purity. The presence of multiple isomers resulting from aspartimide formation leads to a product with inconsistent biological activity. Some isomers may be inactive, while others could have reduced activity or even bind to off-target receptors, potentially causing unwanted side effects.

By using this compound, chemists can synthesize a single, well-defined peptide molecule. This homogeneity is critical for obtaining accurate pharmacological data and ensuring lot-to-lot consistency in a therapeutic context. The improved efficacy and specificity achieved through this method stem from the fact that the administered compound is almost exclusively the intended active pharmaceutical ingredient, free from isomeric impurities that could confound its biological effects. chemimpex.com

Utility in the Development of Peptide-Based Therapeutics Targeting Defined Biological Pathways

Innovations in Bioconjugation and Targeted Delivery Systems

The development of advanced drug delivery systems and bioconjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates, represents a frontier in modern medicine. These complex molecules require a foundation of impeccably synthesized components.

The ability to produce high-purity peptides containing difficult sequences is a critical prerequisite for their use in bioconjugation. The application of this compound ensures that the peptide component of a conjugate is structurally perfect before it is attached to a larger molecule like an antibody, a polymer, or a nanoparticle. This is essential because the performance of the entire targeted delivery system depends on the precise interaction of the peptide with its target. One search result explicitly notes that the compound can be used to create bioconjugates that are essential in developing targeted therapies and enhancing the specificity of drug delivery systems. chemimpex.com The structural integrity afforded by this building block ensures that the targeting function of the peptide is not compromised by synthetic artifacts, thereby enabling the development of more effective and reliable targeted therapies and diagnostic tools. chemimpex.com

Strategic Use in Constructing Peptide-Biomolecule Conjugates

The synthesis of well-defined peptide-biomolecule conjugates is essential for creating targeted therapies and novel biomaterials. This compound is strategically employed in this field as a specialized building block. chemimpex.com Its functional groups are designed to facilitate bioconjugation, a process that attaches peptides to other molecules like proteins, polymers, or nanoparticles. chemimpex.com By incorporating this dipeptide, researchers can reliably synthesize peptide sequences containing the difficult Asp-Gly motif. These peptides can then be conjugated to other entities to create hybrid materials with tailored biological functions. The Hmb (2-hydroxy-4-methoxybenzyl) group on the glycine residue provides temporary backbone protection, which is crucial for preventing side reactions and ensuring the structural integrity of the peptide segment prior to conjugation. avantorsciences.combachem.com

Development of Advanced Diagnostic and Drug Delivery Tools

The creation of advanced diagnostic and drug delivery systems often relies on peptide-based targeting moieties. The use of this compound is instrumental in developing these tools. chemimpex.com It allows for the synthesis of high-purity peptides that can serve as specific ligands for receptors overexpressed on diseased cells. These peptides can be conjugated to imaging agents for diagnostic purposes or to drug-loaded nanoparticles for targeted drug delivery. chemimpex.comchemimpex.com The reliability of the synthesis process, ensured by the prevention of aspartimide formation, is paramount for the efficacy and specificity of the final product. avantorsciences.comresearchgate.net This precision allows for the development of more effective treatments and diagnostics with potentially fewer side effects. chemimpex.com

Elucidating Mechanistic Principles in Protein Engineering

Protein engineering aims to create novel proteins with enhanced or new functions. This compound plays a key role in synthesizing the custom peptide segments needed for this research.

Introducing Defined Functionalities into Proteins via Site-Specific Modifications

This compound is important for the site-specific modification of proteins, allowing scientists to introduce specific functionalities. chemimpex.comchemimpex.com The Asp-Gly sequence is a common motif in many proteins and is often located in functionally significant regions like loops or turns. By using this compound in solid-phase peptide synthesis (SPPS), researchers can precisely insert this motif into a synthetic protein or a large peptide fragment. This allows for the introduction of a negative charge (from the aspartic acid side chain) at a defined position, which can be critical for studying or modulating protein-protein interactions, enzyme catalysis, or metal binding. The prevention of side reactions ensures that the modification is exclusively at the intended site, yielding a homogeneous product for functional assays.

Research on Enhancing Protein Stability and Activity through Engineered Peptide Segments

A major challenge in peptide and protein synthesis is the tendency for peptide chains to aggregate during assembly, particularly in sequences known to be difficult. avantorsciences.combachem.com The Hmb backbone protection in this compound not only prevents aspartimide formation but also effectively disrupts interchain hydrogen bonding, which is a primary cause of aggregation. avantorsciences.combachem.com By minimizing aggregation, the compound facilitates the synthesis of longer and more complex peptides that would otherwise be inaccessible. Furthermore, aspartimide formation introduces a structural "kink" into the peptide backbone, which can severely compromise the protein's ability to fold correctly, thereby reducing its stability and biological activity. Research using a scorpion toxin II fragment model demonstrated that complete suppression of this side reaction could be achieved by using the combination of OtBu side-chain protection and Hmb backbone protection. researchgate.net This ensures the production of a structurally pure peptide, which is fundamental for accurately assessing its stability and activity. chemimpex.comchemimpex.com

Contributions to Neuroscience Research and Neurotransmitter System Studies

The precise synthesis of neuropeptides is crucial for advancing our understanding of the nervous system and developing therapies for neurological disorders.

Synthesis of Peptide Modulators for Synaptic Activity

This compound is utilized in neuroscience to develop compounds that can modulate synaptic activity, which is key to understanding neurological disorders. chemimpex.com Many neuropeptides that act as neurotransmitters or neuromodulators contain Asp-Gly sequences. The biological activity of these peptides is highly dependent on their exact primary structure. The use of this protected dipeptide is critical for the accurate chemical synthesis of such neuropeptides. chemimpex.com By preventing aspartimide byproducts, researchers can obtain pure, synthetic versions of these modulators to study their roles in synaptic transmission, neuronal signaling, and the pathophysiology of neurodegenerative diseases. chemimpex.com

Compound Information Table

| Property | Value | Source(s) |

| Compound Name | This compound | wuxiapptec.com |

| CAS Number | 502640-94-0 | chemimpex.comwuxiapptec.com |

| Molecular Formula | C₃₃H₃₆N₂O₉ | chemimpex.combioscience.co.uk |

| Molecular Weight | 604.66 g/mol | chemimpex.com |

| Synonym | Fmoc-Asp(OtBu)-N-(2-hydroxy-4-methoxy-bzl)-Gly-OH | chemimpex.com |

Investigating Structure-Activity Relationships of Neuromodulatory Peptides

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a peptide correlates with its biological function. This is especially crucial for neuromodulatory peptides, which are involved in a vast array of physiological processes within the nervous system. The synthesis of various peptide analogs, where specific amino acids are systematically modified, allows researchers to pinpoint the residues and structural motifs essential for receptor binding, selectivity, and activation. However, the synthesis of these analogs is often hampered by technical difficulties.

The Asp-Gly (Aspartic acid - Glycine) sequence is a common motif in bioactive peptides but is notoriously problematic during Fmoc-based SPPS. It is highly susceptible to the formation of a stable six-membered ring aspartimide intermediate under the basic conditions used for Fmoc group removal. This side reaction leads to the formation of undesirable β-aspartyl peptides and piperidide adducts, complicating purification and significantly reducing the yield of the target peptide. peptide.comavantorsciences.com Furthermore, many neuromodulatory peptides contain hydrophobic regions that can lead to inter-chain aggregation on the solid support, hindering reagent access and leading to incomplete reactions and failed syntheses. peptide.comavantorsciences.com

The dipeptide This compound is specifically designed to overcome these two major obstacles.

Detailed Research Findings:

The utility of this dipeptide building block lies in the strategic incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of the glycine residue. This modification effectively prevents the intermolecular hydrogen bonding that drives peptide aggregation, similar to the effect of pseudoproline dipeptides. avantorsciences.com By disrupting the formation of stable secondary structures during synthesis, the growing peptide chain remains more accessible and solvated, leading to improved coupling efficiencies and higher purity of the crude product.

Crucially, for SAR studies involving neuromodulatory peptides with an Asp-Gly sequence, this building block offers a robust solution to the persistent issue of aspartimide formation. peptide.com By pre-forming the Asp-Gly linkage within a protected dipeptide where the glycine nitrogen is already part of a tertiary amide (due to the Hmb group), the nucleophilic attack that initiates aspartimide formation is prevented. This ensures the integrity of the peptide backbone at this critical junction.

While specific SAR studies on neuromodulatory peptides that explicitly detail the use of This compound are not extensively documented in readily available literature, its application is implied in the synthesis of any "difficult" neuromodulatory peptide containing the Asp-Gly motif. For instance, in the synthesis of analogs of opioid peptides like dynorphin (B1627789) or fragments of larger neuropeptides that may contain this sequence, the use of such a protected dipeptide would be a standard and recommended strategy to ensure the desired analog is obtained cleanly and in sufficient quantity for biological testing. peptide.comnih.gov The ability to reliably synthesize a series of analogs, some of which may have been previously inaccessible due to synthetic hurdles, directly enables more comprehensive SAR studies. Researchers can then confidently correlate observed changes in biological activity (e.g., receptor binding affinity, signaling potency) with the specific structural modifications made, knowing that the results are not confounded by synthesis-related impurities.

Emerging Research Frontiers and Future Prospects

Design and Synthesis of Next-Generation Backbone-Protected Amino Acid and Dipeptide Building Blocks

The synthesis of long or aggregation-prone peptides is often hampered by low yields and the formation of impurities due to interchain hydrogen bonding and side reactions. nih.gov A primary challenge is aspartimide formation, a side reaction particularly prevalent in sequences containing the Asp-Gly motif, which leads to a mixture of by-products that are difficult to separate from the target peptide. nih.govwiley.comsemanticscholar.org

The rational design of building blocks like Fmoc-L-Asp(OtBu)-HmbGly-OH directly confronts these issues. The incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) group onto the glycine (B1666218) nitrogen atom provides temporary backbone protection. nih.govwiley.com This protection disrupts the hydrogen-bonding patterns that lead to on-resin aggregation and completely suppresses aspartimide formation for the highly susceptible Asp-Gly pair. avantorsciences.combachem.com The use of pre-formed dipeptides simplifies the synthetic process, as coupling onto the sterically hindered secondary amine of an Hmb-protected residue can be challenging. nih.govwiley.com

Research is actively exploring next-generation backbone-protecting groups and dipeptide combinations to expand the toolkit available to peptide chemists. While Hmb is effective, alternatives such as the dimethoxybenzyl (Dmb) group and the incorporation of pseudoproline dipeptides have also been developed to improve solubility and prevent aggregation. nih.govacs.orgspringernature.com The goal is to create a more extensive library of such building blocks that can be applied to various problematic sequences beyond Asp-Gly, ensuring high-purity synthesis of increasingly complex molecules. semanticscholar.orgsemanticscholar.org

| Protective Strategy | Mechanism | Key Advantage(s) | Common Application |

| Hmb Protection | Reversible protection of the backbone amide nitrogen. | Prevents interchain hydrogen bonding; suppresses aspartimide formation. bachem.com | Difficult sequences, especially those containing Asp-Gly. avantorsciences.com |

| Dmb Protection | Similar to Hmb, provides backbone amide protection. | Improves solubility and prevents aggregation. springernature.com | Synthesis of aggregation-prone peptide sequences. nih.gov |

| Pseudoprolines | Introduction of an oxazolidine (B1195125) ring, temporarily altering backbone conformation. | Disrupts secondary structure formation, enhancing solubility and coupling efficiency. nih.govacs.org | Overcoming difficult sequences and improving cyclization. nih.gov |

Development of Novel Reagents and Methodologies for Enhanced Peptide Synthesis Throughput

The utility of advanced building blocks like this compound is magnified when combined with innovations in synthesis hardware and methodologies aimed at increasing throughput. Modern peptide synthesis is increasingly reliant on fully automated platforms that enable high-speed, parallel synthesis with minimal manual intervention. pharmtech.combioduro.com These systems are compatible with specialized reagents and building blocks, allowing for the seamless integration of difficult-sequence strategies into standard protocols. bioduro.com

Key areas of development include:

Advanced Coupling Reagents: The development of highly efficient coupling reagents is crucial for acylating sterically hindered amines, such as the Hmb-protected nitrogen in the dipeptide. This ensures that the incorporation of these specialized units does not become a rate-limiting step in the synthesis.

Optimized Cleavage Cocktails: Research into milder and more selective cleavage conditions helps preserve the integrity of the final peptide and any modifications. For backbone protection, methods for the post-synthesis removal of groups like Hmb are well-established, often involving treatment with hydrazine (B178648) hydrate (B1144303). avantorsciences.combachem.com

Flow Chemistry: Continuous flow SPPS is an emerging technology that offers significant advantages in speed, efficiency, and scalability over traditional batch synthesis. academie-sciences.fr Integrating building blocks like this compound into flow protocols could dramatically accelerate the production of complex peptides.

Chemo-Enzymatic Peptide Synthesis (CEPS): This hybrid approach combines the flexibility of chemical synthesis with the high specificity of enzymatic ligations. bachem.com It allows for the creation of very long peptides and proteins by ligating shorter, chemically synthesized fragments, which can be produced with high purity using backbone-protected dipeptides. bachem.com

| Methodology | Principle | Impact on Throughput |

| Automated SPPS | Robotic systems perform all steps of the synthesis cycle. | Enables high-throughput and parallel synthesis of multiple peptides. bioduro.com |

| Continuous Flow SPPS | Reagents are continuously pumped through a reactor containing the solid support. | Reduces cycle times and solvent consumption, enabling faster synthesis. academie-sciences.fr |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Enzymatic ligation of chemically synthesized peptide fragments. | Allows for the efficient and regioselective production of very long peptides (>40 amino acids). bachem.com |

Computational and Rational Design Approaches for Predicting and Preventing Synthetic Impurities

The development of this compound is a prime example of rational design—creating a specific solution to a well-understood chemical problem. wiley.com This paradigm is being further advanced by computational tools that can predict synthetic challenges before a peptide is ever synthesized. By analyzing a primary amino acid sequence, these algorithms can identify regions prone to aggregation, epimerization, or side reactions like aspartimide formation. uab.catresearchgate.net

Several computational methods are now available to guide synthesis strategy:

Aggregation Prediction Algorithms: Tools like TANGO and AGGRESCAN analyze physicochemical properties such as hydrophobicity and β-sheet propensity to pinpoint "hot spots" for aggregation. oup.comnih.govd-nb.info This allows chemists to proactively decide where to insert backbone protection or other solubilizing elements. nih.govresearchgate.net

Structure Modeling: Computational simulation can model how a peptide chain might fold and interact with itself on the resin, providing insights into potential synthetic bottlenecks. nih.gov

Database-Driven Approaches: Curated databases of experimental results from thousands of syntheses are being used to train machine learning models. researchgate.net These models can predict the difficulty of a given sequence with increasing accuracy and recommend optimal synthesis strategies, including the use of specific protected dipeptides. d-nb.info

By integrating these predictive tools, the process of peptide synthesis becomes less a matter of trial and error and more a rationally designed workflow, saving time, and resources, and leading to higher-purity products.

| Computational Tool/Approach | Application in Peptide Synthesis | Example Algorithm(s) |

| Aggregation Prediction | Identifies aggregation-prone regions (APRs) within a peptide sequence. uab.cat | TANGO, AGGRESCAN, FoldAmyloid. semanticscholar.orgoup.comfrontiersin.org |

| Machine Learning Models | Predicts overall synthesis difficulty and recommends strategies based on large datasets. d-nb.info | ProA-SVM, ProA-RF. nih.gov |

| Peptide Assembly Design | Discovers peptide sequences that are likely to self-assemble into specific structures. oup.com | PepAD. oup.com |

Expansion of this compound Utility in Novel Bio-material and Nano-material Applications

The precise control over chemical structure afforded by building blocks like this compound is critical not only for therapeutic peptides but also for the burgeoning fields of biomaterials and nanotechnology. Fmoc-dipeptides, in particular, are known for their remarkable ability to self-assemble into well-ordered nanostructures, such as hydrogels, fibrils, and nanotubes. rsc.orgresearchgate.net

The properties of these materials are dictated by the underlying peptide sequence. Therefore, the ability to synthesize these peptides without sequence-related impurities is paramount. Potential applications include:

Drug Delivery: Fmoc-dipeptide hydrogels can serve as scaffolds for the sustained release of therapeutic agents. researchgate.netnih.gov The use of a precisely synthesized dipeptide ensures reproducible gel properties and release kinetics.

Tissue Engineering: Self-assembling peptide scaffolds can mimic the extracellular matrix, providing a suitable environment for 2D and 3D cell culture. researchgate.netnih.gov The incorporation of specific cell-adhesion motifs, like RGD, into these peptides requires high synthetic fidelity. nih.gov

Bioconjugation and Diagnostics: The unique functional groups on a peptide can be used to attach diagnostic probes or to create targeted therapeutic systems. chemimpex.comchemimpex.com Ensuring the correct sequence and preventing side reactions is essential for the efficacy of these bioconjugates. academie-sciences.fr

As the demand for more complex and functional biomaterials grows, the use of advanced building blocks that guarantee sequence integrity will become increasingly important, positioning compounds like this compound as key enablers of next-generation material science. acs.org

| Application Area | Role of Fmoc-Dipeptides | Importance of Synthetic Purity |

| Drug Delivery | Form self-assembling hydrogels for sustained release of drugs. researchgate.net | Ensures predictable and reproducible material properties and drug release profiles. |

| Tissue Engineering | Create biocompatible scaffolds that mimic the extracellular matrix for cell culture. nih.gov | Guarantees that bioactive motifs (e.g., RGD) are correctly presented to cells. |

| Bioconjugation | Serve as building blocks for creating targeted therapies and diagnostic tools. chemimpex.com | Prevents side products that could interfere with conjugation efficiency or targeting specificity. |

| Catalysis | Immobilize enzymes or nanocatalysts within a self-assembled fibrillar network. researchgate.net | A well-defined structure provides a consistent environment for the catalytic process. |

Industrial Scale-Up Considerations and Process Intensification Strategies for Complex Peptide Production

The transition from laboratory-scale synthesis to the multi-kilogram production required for active pharmaceutical ingredients (APIs) presents significant challenges. acs.org These include maintaining batch-to-batch consistency, maximizing yield, ensuring purity, and controlling costs. polypeptide.com The use of pre-optimized building blocks like this compound is a key strategy for mitigating risk during scale-up, as it helps prevent the failure of large-scale batches due to predictable side reactions. researchgate.net

Process intensification is a major focus of industrial peptide manufacturing, aiming to produce more product more efficiently within an existing footprint. sartorius.com Key strategies include:

Process Automation and Digitalization: Fully automated synthesisers, cleavage systems, and lyophilizers are now standard in kilogram-scale labs, reducing manual labor and improving process control and reproducibility. pharmtech.combioduro.combachem.com

Hybrid Synthesis Approaches: Combining the advantages of both solid-phase and liquid-phase synthesis is becoming more common. acs.org For example, difficult fragments can be made with high fidelity on a solid support using protected dipeptides, then cleaved and ligated in solution to form the final product.

Advanced Purification Technologies: The high cost and time associated with HPLC purification are major bottlenecks. The adoption of technologies like multi-column countercurrent solvent gradient purification (MCSGP) can significantly increase purification throughput and reduce solvent consumption. bachem.com

Sustainable Practices: There is a strong push to replace hazardous solvents, such as DMF, with greener alternatives and to develop more efficient processes that minimize waste, a key goal of process intensification. bachem.comresearchgate.net

The growing demand for peptide therapeutics is driving significant investment in new, large-scale manufacturing facilities designed around these principles of efficiency, quality, and sustainability. pharmtech.compolypeptide.com

| Challenge in Scale-Up | Process Intensification Strategy | Benefit(s) |

| Low Yield / Impurity Formation | Use of pre-formed, backbone-protected building blocks (e.g., this compound). | Suppresses side reactions, increases purity, and improves overall yield. researchgate.net |

| Process Variability | Full automation and digitalization of synthesis and downstream processes. | Enhances process control, ensures batch consistency, and improves data integrity. bachem.com |

| Purification Bottlenecks | Implementation of continuous chromatography (e.g., MCSGP). | Increases purification capacity, reduces solvent usage, and lowers costs. bachem.com |

| High Resource Consumption | Development of greener solvents and more efficient synthesis/purification cycles. | Improves process sustainability and reduces environmental impact. researchgate.net |

| Long Production Times | Adoption of hybrid solid/liquid phase strategies and process integration. | Optimizes the synthesis of long and complex peptides, reducing overall manufacturing time. acs.orgtandfonline.com |

Q & A

Q. What is the role of the HmbGly group in preventing aspartimide formation during Fmoc-SPPS?

The Hmb (2-hydroxy-4-methoxybenzyl) group in Fmoc-L-Asp(OtBu)-HmbGly-OH acts as a backbone protector, sterically hindering base-catalyzed cyclization of Asp-Gly motifs into aspartimide byproducts. Unlike Dmb (2,4-dimethoxybenzyl) derivatives, HmbGly does not form cyclic lactones during synthesis, simplifying deprotection . To implement this:

- Use 0.1 M HOBt/DIEA in DMF for coupling.

- Monitor coupling efficiency via Kaiser tests or LC-MS.

- Deprotect Hmb with 20% piperidine in DMF for 30 min.

Q. What are the recommended storage conditions for this compound?

Storage stability depends on solvent and temperature:

| Solvent | Concentration | Storage Temperature | Stability Duration | Reference |

|---|---|---|---|---|

| DMSO | 10 mM | -20°C (desiccated) | 6 months | |

| Ethanol | 97.4 mg/mL | RT (dry) | 3 months |

Contradictions exist between sources; conduct stability assays using TLC or HPLC for batch-specific validation.

Q. How should researchers purify peptides synthesized using this compound?

Post-synthesis purification involves:

Cleavage : Use TFA/water/TIS (95:2.5:2.5) for 2 hr.

Precipitation : Cold diethyl ether.

Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in automated peptide synthesizers?

Optimization parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling reagent | PyBOP/HOBt | ≥95% efficiency |

| Activation time | 5–10 min | Prevents racemization |

| Solvent | DMF (0.1% DIEA) | Reduces steric hindrance |

| Temperature | 25°C (ambient) | Balances kinetics/stability |

Q. How do HmbGly and Dmb backbone protectants compare in suppressing aspartimide formation?

Comparative analysis (Asp-Gly motif synthesis):

| Protector | Lactone Formation | Deprotection Efficiency | Side Reactions |

|---|---|---|---|

| HmbGly | None | 90–95% (20% piperidine) | Minimal |

| Dmb | Yes (cyclic) | 85–90% (TFA required) | Increased diketopiperazine risk |

HmbGly is preferred for linear peptides; Dmb may require post-synthesis lactone cleavage .

Q. What analytical methods are suitable for characterizing byproducts from HmbGly deprotection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.